Dextromethorphan O-Trideuteromethyl

Metabolic stability CYP2D6 Kinetic isotope effect

Dextromethorphan O-Trideuteromethyl is a deuterated morphinan derivative in which the three hydrogen atoms of the methoxy (–OCH₃) group are replaced by deuterium (–OCD₃), yielding a molecular formula of C₁₈H₂₂D₃NO and a molecular weight of 274.4 g/mol. This site-selective deuteration at the O-linked methyl group distinguishes it from other deuterated dextromethorphan isotopologues, such as the N-trideuteromethyl variant (DXM-d3), and targets the primary metabolic soft spot for CYP2D6-mediated O-demethylation.

Molecular Formula C18H25NO
Molecular Weight 274.4 g/mol
Cat. No. B15295776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextromethorphan O-Trideuteromethyl
Molecular FormulaC18H25NO
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC
InChIInChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i2D3
InChIKeyMKXZASYAUGDDCJ-BFANUQHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dextromethorphan O-Trideuteromethyl: A Site-Selectively Deuterated NMDA Antagonist for Metabolic and Pharmacodynamic Investigation


Dextromethorphan O-Trideuteromethyl is a deuterated morphinan derivative in which the three hydrogen atoms of the methoxy (–OCH₃) group are replaced by deuterium (–OCD₃), yielding a molecular formula of C₁₈H₂₂D₃NO and a molecular weight of 274.4 g/mol [1]. This site-selective deuteration at the O-linked methyl group distinguishes it from other deuterated dextromethorphan isotopologues, such as the N-trideuteromethyl variant (DXM-d3), and targets the primary metabolic soft spot for CYP2D6-mediated O-demethylation [2]. As a stable isotope-labeled analog, it serves as an internal standard for LC-MS/MS quantification while also functioning as a research tool to probe kinetic isotope effects (KIE), metabolic switching, and receptor-level pharmacodynamic consequences of deuteration [3].

Why Dextromethorphan O-Trideuteromethyl Cannot Be Substituted by Other Deuterated or Non-Deuterated In-Class Analogs


In-class substitution of deuterated dextromethorphan analogs is precluded by the positional specificity of the deuterium label, which determines both metabolic fate and analytical applicability. The O-trideuteromethyl variant selectively retards CYP2D6-mediated O-demethylation—the rate-limiting metabolic step—by exploiting a primary kinetic isotope effect (kH/kD ≈ 2–3) at the methoxy position . In contrast, the N-trideuteromethyl variant (DXM-d3) deuteration occurs at the N-methyl position and is primarily suited for use as an internal standard, lacking the same magnitude of metabolic perturbation at the O-demethylation site [1]. Furthermore, clinical evidence demonstrates that deuterated dextromethorphan (as in AVP-786) exhibits a 16-fold increase in IC₅₀ at NMDA receptors containing the NR2D subunit compared to non-deuterated dextrorphan, confirming that deuteration can unexpectedly alter pharmacodynamics in a receptor-subtype-specific manner that no non-deuterated analog replicates [2].

Product-Specific Quantitative Evidence Guide: Dextromethorphan O-Trideuteromethyl


Metabolic Stability: Dextromethorphan O-Trideuteromethyl Prolongs Half-Life via Primary KIE at CYP2D6 O-Demethylation Site

Deuterated dextromethorphan (O-trideuteromethyl-containing analog) exhibits approximately twice the metabolic stability of non-deuterated dextromethorphan in both in vitro human liver microsomal assays and in vivo mouse pharmacokinetic studies [1]. The deuterium substitution at the methoxy group induces a primary KIE that slows CYP2D6-mediated O-demethylation, consistent with the mechanism that deuterium strengthens the C–D bond relative to the C–H bond, reducing the enzymatic cleavage rate by a factor of 2–3 .

Metabolic stability CYP2D6 Kinetic isotope effect In vitro microsomal assay

Receptor Pharmacodynamics: Deuteration Produces a 16-Fold Increase in IC₅₀ at NR2D-Containing NMDA Receptors

In patch-clamp electrophysiology experiments, deuteration resulted in a 16-fold increase in IC₅₀ for dextrorphan (the major metabolite of dextromethorphan) at NMDA receptors containing the NR2D subunit, and an approximately 2-fold increase in IC₅₀ for deuterated dextromethorphan itself at the same receptor subtype [1]. This finding directly challenges the widely held assumption that deuteration alters pharmacokinetics without affecting pharmacodynamics.

NMDA receptor NR2D subunit Electrophysiology Pharmacodynamics

Site-Specific Labeling Position: O-Trideuteromethyl vs. N-Trideuteromethyl Differentiation Determines Analytical and Metabolic Utility

Dextromethorphan O-Trideuteromethyl (CAS: deuterium at methoxy oxygen; InChI Key: MKXZASYAUGDDCJ-BFANUQHESA-N) is structurally distinct from Dextromethorphan-d3 (CAS: 524713-56-2; InChI Key: MKXZASYAUGDDCJ-GQJJTUARSA-N), which carries the deuterium label at the N-methyl position . The O-trideuteromethyl variant specifically labels the metabolic site of CYP2D6-mediated O-demethylation, enabling it to serve simultaneously as an internal standard and as a probe for primary KIE at the major metabolic soft spot, whereas the N-trideuteromethyl variant is suited exclusively as an analytical internal standard with minimal metabolic perturbation at the N-demethylation (CYP3A4) pathway [1].

Isotopic labeling Internal standard LC-MS/MS Metabolic pathway

Kinetic Isotope Effect Magnitude: Primary KIE (kH/kD ≈ 2–3) at the O-Demethylation Site Confirms Rate-Limiting Step Engagement

The O-trideuteromethyl substitution induces a primary kinetic isotope effect (KIE) with an estimated kH/kD ratio of 2–3 for CYP2D6-mediated O-demethylation, directly arising from the increased bond dissociation energy of the C–D bond (≈341 kJ/mol) relative to the C–H bond (≈338 kJ/mol) . This places the O-trideuteromethyl variant in the range of primary KIEs (kH/kD ≈ 2–10), distinguishing it from secondary KIE scenarios (kH/kD ≈ 1–1.5) where deuteration is positioned distal to the bond cleavage site .

Kinetic isotope effect C–D bond strength CYP2D6 O-demethylation

Best Research and Industrial Application Scenarios for Dextromethorphan O-Trideuteromethyl


LC-MS/MS Bioanalytical Method Development Requiring an Internal Standard Co-Eluting with the Analyte but Distinguishable by Mass

Dextromethorphan O-Trideuteromethyl, with a mass shift of +3 Da relative to non-deuterated dextromethorphan (274.4 g/mol vs. 271.4 g/mol), serves as an ideal internal standard for quantitative LC-MS/MS methods targeting dextromethorphan and its metabolites in plasma, urine, and tissue homogenates. Unlike the N-trideuteromethyl variant (DXM-d3), the O-labeled compound co-elutes with dextromethorphan under standard reversed-phase conditions while providing distinct MRM transitions, enabling precise correction for matrix effects and extraction recovery. Validated LC-MS/MS methods employing dextromethorphan-d3 as an internal standard have achieved lower limits of quantification (LLOQ) of 0.1 ng/mL for both dextromethorphan and dextrorphan, with recovery rates of 95.4% and 101.6% respectively [1]. This application is directly supported by the structural differentiation evidence in Section 3 (Evidence Item 3).

Preclinical CYP2D6 Phenotyping and Drug-Drug Interaction Studies Using O-Trideuteromethyl Dextromethorphan as a Mechanistic Probe

The O-trideuteromethyl analog is uniquely suited as a mechanistic probe for CYP2D6 phenotyping studies because its deuterium label is positioned precisely at the O-demethylation site. The 2- to 3-fold reduction in O-demethylation rate (primary KIE) allows researchers to distinguish CYP2D6-mediated metabolism from CYP3A4-mediated N-demethylation in a single incubation, without the need for isoform-selective chemical inhibitors. This application exploits the primary KIE magnitude established in Section 3 (Evidence Item 4) to deconvolve the contributions of parallel metabolic pathways, which is not achievable with non-deuterated dextromethorphan or the N-trideuteromethyl variant [1]. In drug-drug interaction studies, the O-trideuteromethyl compound can reveal whether a co-administered CYP2D6 inhibitor fully restores metabolic stability to the level of the deuterated probe, providing a quantitative benchmark for inhibition efficacy [2].

Investigating NMDA Receptor Subtype-Specific Pharmacodynamic Effects of Deuteration in Neuroscience Research

The unexpected finding that deuteration produces a 16-fold increase in IC₅₀ at NR2D-containing NMDA receptors for dextrorphan (Section 3, Evidence Item 2) positions Dextromethorphan O-Trideuteromethyl as a critical tool in neuroscience research aimed at understanding how isotopic substitution affects ligand-receptor interactions at the atomic level. Researchers can use the O-trideuteromethyl compound and its non-deuterated parent in side-by-side patch-clamp or calcium-flux assays across NMDA receptor subtypes (NR2A, NR2B, NR2C, NR2D) to systematically map which subunit compositions are sensitive to the deuterium isotope effect. This application is particularly relevant for drug development programs targeting agitation in Alzheimer's disease, where the clinical divergence between deuterated (AVP-786) and non-deuterated (AVP-923, AXS-05) dextromethorphan combinations has been documented [1].

Metabolic Switching Studies to Evaluate Deuteration-Induced Pathway Redistribution (CYP2D6 to CYP3A4)

By retarding CYP2D6-mediated O-demethylation through a primary KIE (kH/kD ≈ 2–3), the O-trideuteromethyl analog may shift metabolism toward the CYP3A4-mediated N-demethylation pathway, producing 3-methoxymorphinan (MEM) as an alternative metabolite. This metabolic switching hypothesis has been proposed as a potential explanation for the clinical failure of deuterated dextromethorphan (AVP-786) in Alzheimer's disease agitation, where increased MEM formation could interfere with dextromethorphan's therapeutic activity [1]. Dextromethorphan O-Trideuteromethyl provides a direct experimental tool to quantify this pathway redistribution in human liver microsome or hepatocyte assays by comparing the dextrorphan-to-MEM ratio between deuterated and non-deuterated substrates, leveraging the metabolic stability evidence from Section 3 (Evidence Item 1) and the clinical context from Section 3 (Evidence Item 2).

Quote Request

Request a Quote for Dextromethorphan O-Trideuteromethyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.